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Compound of Interest

Compound Name: Diethyl methylphosphonate

Cat. No.: B1201941

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties
of diethyl methylphosphonate (DEMP). In light of the limited availability of extensive
experimental data for certain properties, this document combines established experimental
values with data derived from computational studies to offer a broad and practical resource.
This guide is intended to support research, development, and modeling activities where the
thermodynamic behavior of diethyl methylphosphonate is of interest.

Core Thermodynamic Properties

The thermodynamic properties of diethyl methylphosphonate are crucial for understanding its
behavior in various chemical and physical processes. This section presents a summary of the
available experimental and computationally-derived data.

Data Presentation

The following tables summarize the key thermodynamic and physical properties of diethyl
methylphosphonate.

Table 1: Physical Properties of Diethyl Methylphosphonate
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Property Value Reference
Molecular Formula C5H1303P [1]
Molecular Weight 152.13 g/mol [2][3]
Boiling Point 194 °C (at 101.325 kPa) [2]

Density 1.041 g/mL (at 25 °C) [2]

Refractive Index

1.414 (at 20 °C)

[2]

Table 2: Thermodynamic Properties of Diethyl Methylphosphonate

Thermodynamic

Value Method Reference
Property
Vapor Pressure See Table 3 Experimental [4]
Enthalpy of )

55.9 kd/mol Experimental [5]

Vaporization (AvapH©)

Standard Enthalpy of
Formation (AfH°®)

No experimental data
found. Computational
estimates are

available.

Liquid Heat Capacity
(Cp)

No experimental data
found. Group additivity
estimations can be

used.

Standard Molar
Entropy (S°)

No experimental data
found. Computational
estimates are

available.

Table 3: Vapor Pressure of Diethyl Methylphosphonate
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This data is derived from complementary measurements using gas saturation and differential
scanning calorimetry methods.[4]

Temperature (K) Vapor Pressure (kPa)
293.15 0.008
298.15 0.013
303.15 0.021
308.15 0.033
313.15 0.052
417.75 4.88
425.65 6.78
433.55 9.38
441.45 12.88
449.35 17.58
457.25 23.78
465.15 31.88

Experimental Protocols

Detailed experimental data for all core thermodynamic properties of diethyl
methylphosphonate are not readily available in the published literature. However, this section
outlines the standard methodologies that would be employed for their determination.

Determination of Vapor Pressure

The vapor pressure of diethyl methylphosphonate has been experimentally determined using
a combination of gas saturation for ambient temperatures and differential scanning calorimetry
(DSC) for elevated temperatures.[4]

Experimental Workflow for Vapor Pressure Determination
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Workflow for vapor pressure measurement.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined from the temperature dependence of the vapor
pressure using the Clausius-Clapeyron equation. Alternatively, it can be measured directly
using calorimetry. The value reported in the NIST Chemistry WebBook is based on the analysis

of vapor pressure data.[5]

Determination of Liquid Heat Capacity

The heat capacity of liquid diethyl methylphosphonate can be determined experimentally
using adiabatic calorimetry or differential scanning calorimetry (DSC).

General Experimental Protocol for Heat Capacity Measurement by Adiabatic Calorimetry:

o Calorimeter Calibration: The heat capacity of the calorimeter is determined by measuring the
heat required to raise the temperature of a known mass of a standard substance (e.g.,
water) by a specific amount.

» Sample Preparation: A known mass of high-purity diethyl methylphosphonate is placed in
the calorimeter vessel.
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o Measurement: A known quantity of electrical energy is supplied to the sample, and the
resulting temperature increase is precisely measured.

o Calculation: The heat capacity of the sample is calculated by subtracting the heat absorbed
by the calorimeter from the total heat supplied and dividing by the mass of the sample and

the temperature change.

Logical Relationship for Heat Capacity Calculation

Tbed by Calorimeter (Q_cal)

Heat Absorbed by Sample (Q_sample) Mass of Sample (m)
1 Heat Capacity (Cp) py

Total Heat Supplied (Q_total)

-Q_cal

Temperature Change (AT)

/ (m * AT)

Click to download full resolution via product page

Calculation of heat capacity from calorimetric data.

Determination of Standard Enthalpy of Formation

The standard enthalpy of formation of diethyl methylphosphonate would typically be
determined by combustion calorimetry.

General Experimental Protocol for Combustion Calorimetry:

o Sample Encapsulation: A precisely weighed sample of diethyl methylphosphonate is

sealed in a combustible container.

o Bomb Preparation: The container is placed in a combustion bomb, which is then pressurized

with a known excess of pure oxygen.
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o Combustion: The sample is ignited, and the complete combustion reaction occurs.

o Temperature Measurement: The temperature change of the surrounding water bath in the
calorimeter is accurately measured.

¢ Analysis of Products: The combustion products are analyzed to ensure complete combustion
and to account for any side reactions.

» Calculation: The enthalpy of combustion is calculated from the temperature change and the
heat capacity of the calorimeter. The standard enthalpy of formation is then derived using
Hess's law, incorporating the known standard enthalpies of formation of the combustion
products (COz2, H20, and P4010).

Computational Thermochemistry

Due to the absence of comprehensive experimental data, computational methods provide
valuable estimates for the thermodynamic properties of organophosphorus compounds.[6][7]
Methods such as G3X, G3X(MP2), and BAC-MP4 are employed to calculate enthalpies of
formation.[6][7] Group additivity methods can be used to estimate heat capacities and
entropies.[7] While these computational approaches provide useful approximations, it is
important to note that their accuracy can vary, and experimental validation remains the gold
standard.

Conclusion

This technical guide has summarized the available thermodynamic data for diethyl
methylphosphonate, highlighting both experimentally determined values and the potential for
computational estimation where experimental data is lacking. The provided experimental
protocols outline the standard methodologies for the determination of key thermodynamic
properties. For researchers and professionals in drug development and other scientific fields,
this compilation of data and methods serves as a foundational resource for applications
involving diethyl methylphosphonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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